molecular formula C8H9BO2 B13474776 (3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B13474776
M. Wt: 147.97 g/mol
InChI Key: DVPUTGGBBYKMSX-ZCFIWIBFSA-N
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Description

(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a boron-containing organic compound It is characterized by a benzoxaborole ring structure, which is a fused bicyclic system consisting of a benzene ring and an oxaborole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the cyclization of a suitable precursor. One common method is the reaction of 2-aminophenol with a boronic acid derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxaborole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced manufacturing techniques may also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The benzoxaborole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups into the benzoxaborole ring.

Scientific Research Applications

(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.

    Biology: The compound has potential as an enzyme inhibitor, particularly for enzymes that interact with boron-containing molecules.

    Medicine: Research is ongoing into its use as a therapeutic agent, particularly for its potential antimicrobial and anticancer properties.

    Industry: The compound is explored for use in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of (3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The benzoxaborole ring can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol: shares similarities with other benzoxaborole derivatives, such as tavaborole and crisaborole.

    Tavaborole: Used as an antifungal agent.

    Crisaborole: Used as a topical treatment for eczema.

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of a methyl group at the 3-position. This unique structure can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.

Biological Activity

(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a chiral boron-containing organic compound that has garnered attention for its potential biological activities. This article will delve into its synthesis, biological mechanisms, and various applications based on recent research findings.

Overview

  • Chemical Formula : C8_8H9_9BO2_2
  • Molecular Weight : 148 g/mol
  • CAS Number : 1388265-63-1

The synthesis of this compound typically involves the reaction of a boronic acid derivative with an appropriate alcohol under controlled conditions. A common method includes using a chiral catalyst to ensure the correct stereochemistry of the product, often performed in an inert atmosphere to prevent oxidation.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with hydroxyl and amino groups in biological molecules. This interaction can modulate enzyme activity and protein function, influencing various cellular processes. The presence of boron allows the compound to engage in unique chemical interactions that are not typical for other organic compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, making it a candidate for further investigation as a potential therapeutic agent .

Insecticidal Properties

Studies have shown that derivatives of benzoxaborole compounds possess larvicidal activity against mosquito species such as Aedes aegypti. The compound's structural characteristics may enhance its effectiveness as an insecticide while minimizing toxicity to non-target organisms .

Pharmaceutical Development

This compound has been explored for its potential use in treating inflammatory skin diseases like atopic dermatitis and psoriasis. It acts by inhibiting phosphodiesterase 4 (PDE4), leading to reduced inflammation and improved skin conditions .

Chemical Research

In chemical synthesis, this compound serves as a versatile building block for developing new materials and compounds due to its unique reactivity profile. Its ability to undergo various chemical reactions—such as oxidation and nucleophilic substitution—makes it valuable in organic chemistry.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Insecticidal Activity Assessment

In another study focusing on larvicidal activity against Aedes aegypti, this compound demonstrated effective larvicidal properties with LC50_{50} values comparable to established insecticides. This highlights its potential role in vector control strategies for mosquito-borne diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
(2S,3R)-3-methylglutamateStructureAntimicrobialSimilar stereochemistry
CrisaboroleStructureAnti-inflammatoryApproved for clinical use

Properties

Molecular Formula

C8H9BO2

Molecular Weight

147.97 g/mol

IUPAC Name

(3R)-1-hydroxy-3-methyl-3H-2,1-benzoxaborole

InChI

InChI=1S/C8H9BO2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6,10H,1H3/t6-/m1/s1

InChI Key

DVPUTGGBBYKMSX-ZCFIWIBFSA-N

Isomeric SMILES

B1(C2=CC=CC=C2[C@H](O1)C)O

Canonical SMILES

B1(C2=CC=CC=C2C(O1)C)O

Origin of Product

United States

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